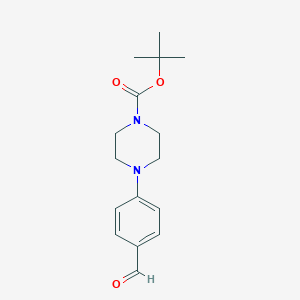







|
REACTION_CXSMILES
|
C(O[C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([CH:20]=[O:21])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:6][N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([CH2:20][OH:21])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1 |f:1.2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC=C(C=C1)C=O
|
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 14 h
|
|
Duration
|
14 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched at room temperature
|
|
Type
|
ADDITION
|
|
Details
|
by adding KOH aqueous (14 N, 20 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The supernatant was decanted
|
|
Type
|
ADDITION
|
|
Details
|
diluted with water (50 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with DCM (3×50 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
followed by concentration
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)C1=CC=C(C=C1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.82 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |